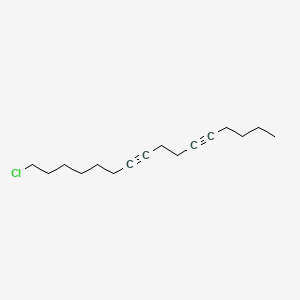

16-Chlorohexadeca-5,9-diyne

Description

Structure

3D Structure

Properties

CAS No. |

58444-07-8 |

|---|---|

Molecular Formula |

C16H25Cl |

Molecular Weight |

252.82 g/mol |

IUPAC Name |

16-chlorohexadeca-5,9-diyne |

InChI |

InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-8,11-16H2,1H3 |

InChI Key |

KALOSERCJZNJMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCC#CCCCCCCCl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 16 Chlorohexadeca 5,9 Diyne

Reactivity at the Alkyne Moieties

The two internal alkyne groups in a molecule like 16-Chlorohexadeca-5,9-diyne are the primary sites of reactivity. These triple bonds are electron-rich and susceptible to a variety of addition and cycloaddition reactions.

Hydrofunctionalization Reactions of Internal Diynes

Hydrofunctionalization involves the addition of an H-Y molecule across a carbon-carbon triple bond. For internal diynes, controlling the regioselectivity and chemoselectivity (i.e., which of the two alkyne groups reacts, and at which carbon) is a significant synthetic challenge.

Hydromagnesation involves the addition of a magnesium hydride (Mg-H) bond across an alkyne. This process typically requires a catalyst and results in the formation of a vinylmagnesium species, which is a valuable intermediate in organic synthesis.

Hydroboration is a widely used reaction that involves the addition of a boron-hydride (B-H) bond to an alkyne. The reaction is often stereospecific, leading to a syn-addition product where the boron and hydrogen atoms add to the same face of the alkyne. For internal alkynes, the regioselectivity can be poor unless there is a significant electronic or steric difference between the two substituents on the alkyne. libretexts.org With bulky borane (B79455) reagents, the reaction can often be stopped after the addition to one alkyne, forming a vinylborane. chemistrysteps.com Subsequent oxidation of this intermediate typically yields a ketone. chemistrysteps.com

Table 1: General Outcomes of Hydroboration on Symmetrical and Asymmetrical Internal Alkynes

| Alkyne Type | Reagent | Intermediate Product | Final Product (after oxidation) | Regioselectivity |

|---|---|---|---|---|

| Symmetrical Internal | BH₃, then H₂O₂, NaOH | Vinylborane | Single Ketone | Not applicable |

This table represents generalized outcomes for internal alkynes, not specific data for this compound.

Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon triple bond. This reaction is an atom-economical method for synthesizing enamines and imines. rsc.org The reaction often requires a metal catalyst (e.g., based on alkali metals, rare-earth metals, or transition metals) to proceed, as the direct addition of amines to non-activated alkynes is typically difficult. rsc.orgacs.org For internal alkynes, intermolecular hydroamination can be challenging and may result in mixtures of regioisomers. acs.org

Hydroamidation , the addition of an amide N-H bond, is a related transformation that provides access to enamides. These reactions are also typically catalyzed.

Table 2: Catalytic Approaches to Intermolecular Hydroamination of Alkynes

| Catalyst Type | General Substrate | Product Type | Key Characteristics |

|---|---|---|---|

| Gold (Au) Complexes | Terminal & Internal Alkynes | Imines, Enamines | High regioselectivity for Markovnikov products with terminal alkynes. nih.gov |

| Organoactinide Complexes | Terminal Alkynes | Imines | High yields for anti-Markovnikov adducts. acs.org |

This table shows general trends in alkyne hydroamination; no specific data exists for this compound.

Cycloaddition Reactions of Diynes

Cycloaddition reactions are powerful tools for constructing cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org

A [2+2] cycloaddition involves the combination of two two-π-electron systems (like two alkynes or an alkyne and an alkene) to form a four-membered ring. libretexts.org Thermal [2+2] cycloadditions between two alkynes are generally forbidden by orbital symmetry rules but can occur under photochemical conditions or with certain strained or metal-activated systems. The reaction of a diyne like this compound with another chloroalkyne could potentially lead to highly functionalized and strained cyclobutadiene (B73232) or cyclobutene (B1205218) derivatives, though such reactions are not specifically documented.

The Diels-Alder reaction is a [4+2] cycloaddition, typically occurring between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.org An alkyne can act as a dienophile. If a diyne were to participate in a Diels-Alder reaction, one of its alkyne units would react with a diene to form a cyclohexadiene ring, leaving the second alkyne unit unreacted.

A related but distinct reaction is the hexadehydro Diels-Alder (HDDA) reaction, where a triyne cyclizes to form a benzyne (B1209423) intermediate, which can then be trapped in a subsequent cycloaddition. nih.gov While this compound is a diyne, not a triyne, this illustrates the potential for alkynes to participate in complex, ring-forming cascade reactions. nih.gov

Oxidative Cyclization Pathways of Diynes

The internal diyne moiety of this compound serves as a reactive center for oxidative cyclization reactions, typically mediated by transition metals. These reactions are powerful tools for constructing heterocyclic and carbocyclic systems. Depending on the catalyst and oxidizing agent employed, various cyclized products can be anticipated.

Transition-metal-catalyzed oxidative cyclization can be exploited to synthesize N-heterocycles, which are significant structural motifs in drug discovery and biologically active compounds. rsc.org Catalysts based on gold (Au), copper (Cu), and rhodium (Rh) have been shown to be effective in promoting the oxidative cyclization of diynes. rsc.orgresearchgate.net The general mechanism involves several key steps: substrate activation by the metal catalyst, attack by an oxidant (such as a pyridine (B92270) N-oxide), cleavage of the oxidant's N–O bond, and subsequent intramolecular cyclization involving the alkyne units. rsc.org

For a substrate like this compound, these pathways could lead to the formation of novel polycyclic scaffolds. The reaction can be designed to proceed through different mechanistic routes, such as [3+2]-oxidative cycloadditions, to yield highly functionalized products like substituted tetrahydrofurans, especially when reacting in the presence of permanganate (B83412) ions. nih.govbohrium.com The precise structure of the cyclized product is dictated by the reaction conditions and the specific catalytic system used, which influences the chemoselectivity and regioselectivity of the bond-forming steps. rsc.orgrsc.org

Reactivity at the Chloroalkane Terminus

The terminal primary chloroalkane group provides a distinct reactive site that can undergo nucleophilic substitution, elimination, and cross-coupling reactions, largely independent of the internal alkyne functionalities under appropriate conditions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

As a primary alkyl halide, this compound is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. studymind.co.ukchemguide.co.uk The SN1 pathway is highly unfavorable due to the inherent instability of the resulting primary carbocation. ucsb.edu The SN2 mechanism proceeds in a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion. chemguide.co.uk

This pathway allows for the introduction of a wide variety of functional groups at the terminus of the carbon chain. Common nucleophilic substitution reactions include hydrolysis to form alcohols, cyanation to introduce nitriles (thereby extending the carbon chain), and amination to produce primary amines. studymind.co.ukchemguide.co.ukck12.org The SN2' mechanism is not applicable in this case as it requires a double bond adjacent to the carbon bearing the leaving group.

| Nucleophile (Nu⁻) | Reagent Example | Reaction Conditions | Product |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH or KOH | Heating under reflux | 16-Hydroxyhexadeca-5,9-diyne |

| Cyanide (CN⁻) | NaCN or KCN in ethanol | Heating under reflux | 17-Cyanohexadeca-5,9-diyne |

| Ammonia (NH₃) | Excess concentrated NH₃ in ethanol | Heated, sealed tube | Hexadeca-5,9-diyn-16-amine |

| Iodide (I⁻) | NaI in acetone (B3395972) (Finkelstein reaction) | Reflux | 16-Iodohexadeca-5,9-diyne |

Elimination Reactions (E1, E2) Leading to Olefinic and Additional Alkyne Systems

Elimination reactions offer a pathway to introduce unsaturation and compete with nucleophilic substitution at the chloroalkane terminus. For a primary halide like this compound, the bimolecular elimination (E2) mechanism is the predominant pathway. lumenlearning.comlibretexts.org The E1 mechanism is disfavored for the same reason as the SN1 mechanism: the instability of the primary carbocation intermediate.

The E2 reaction is a single-step process where a strong base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while the chloride ion is simultaneously expelled. pharmaguideline.com This dehydrohalogenation reaction results in the formation of a double bond. pharmaguideline.com To favor elimination over substitution, specific reaction conditions are required, such as the use of a strong, sterically hindered base (e.g., potassium tert-butoxide, KOtBu), higher temperatures, and the use of a non-polar solvent like ethanol. lumenlearning.comlibretexts.org This reaction would convert this compound into hexadeca-15-en-5,9-diyne .

Formation of an additional terminal alkyne via a second elimination is not a direct possibility from the chloroalkane. This transformation would necessitate a multi-step sequence, for example, elimination to the alkene, followed by halogenation to a vicinal dihalide, and subsequent double dehydrohalogenation with a very strong base like sodium amide (NaNH₂) to form the alkyne. chemistrysteps.com

Cross-Coupling Reactions Involving the Terminal Halogen

The terminal C-Cl bond can be activated by transition metal catalysts (e.g., palladium, nickel, copper, or iron) to participate in cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with the alkyl halide. wikipedia.org

Despite challenges such as the potential for β-hydride elimination, conditions have been developed that allow primary alkyl halides to participate effectively. nih.govorganic-chemistry.org Various named reactions can be employed to append alkyl, alkenyl, or aryl groups to the C-16 position of the molecule.

| Reaction Name | Organometallic Reagent (R-M) | Catalyst System (Example) | Product Structure |

|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Fe based | R-CH₂(CH₂)₁₄-C≡C-(CH₂)₂-C≡C-C₄H₉ |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni based | R-CH₂(CH₂)₁₄-C≡C-(CH₂)₂-C≡C-C₄H₉ |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Pd based | R-CH₂(CH₂)₁₄-C≡C-(CH₂)₂-C≡C-C₄H₉ |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu based | R-C≡C-CH₂(CH₂)₁₄-C≡C-(CH₂)₂-C≡C-C₄H₉ |

Chemoselective and Regioselective Transformations

The presence of two distinct functional groups—internal alkynes and a terminal alkyl halide—allows for selective transformations by carefully choosing reagents and reaction conditions.

Stereochemical Control in Addition Reactions

Addition reactions to the internal alkyne functionalities of this compound are expected to be governed by the stereochemical course of the specific reaction mechanism. For internal alkynes, additions can proceed via syn or anti pathways, leading to the formation of (Z)- or (E)-alkenes, respectively.

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to internal alkynes can exhibit stereoselectivity.

Halogenation (e.g., with Br₂ or Cl₂): The reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition . For this compound, this would lead to the formation of a trans-dihaloalkene.

Hydrohalogenation (e.g., with HBr or HCl): This reaction can be less stereospecific and may produce a mixture of syn and anti addition products. The formation of a vinyl cation intermediate allows for attack from either face, although the anti product is often favored.

Reduction Reactions:

Catalytic Hydrogenation: The stereochemical outcome is highly dependent on the catalyst used.

Lindlar's Catalyst: This poisoned palladium catalyst is designed to deliver two hydrogen atoms to the same face of the alkyne (syn-addition), resulting in the formation of a (Z)-alkene.

Dissolving Metal Reduction (e.g., Na in NH₃): This method involves a radical anion intermediate and results in anti-addition of hydrogen, selectively forming the (E)-alkene.

The presence of two alkyne groups in this compound allows for selective mono- or di-addition, controllable by stoichiometry. The terminal chloroalkyl chain is not expected to significantly influence the stereochemical outcome at the remote alkyne sites, though it may affect regioselectivity in certain catalytic processes.

| Reaction Type | Reagents | Typical Stereochemical Outcome | Expected Product from one Alkyne Unit |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | (Z)-alkene |

| Dissolving Metal Reduction | Na, NH₃(l) | Anti-addition | (E)-alkene |

| Halogenation | Br₂, CCl₄ | Anti-addition | trans-dibromoalkene |

| Radical Addition | HBr, Peroxides | Anti-addition | (E)-bromoalkene |

Mechanistic Investigations of Key Reactions

Catalytic Reaction Mechanisms (e.g., Gold-Catalysis, Palladium-Catalysis)

Gold and palladium catalysts are powerful tools for activating the alkyne moieties in molecules like this compound, enabling a variety of transformations, particularly intramolecular cyclizations.

Gold-Catalysis: Gold(I) and Gold(III) complexes are highly π-philic and readily coordinate to one of the alkyne groups. This activation renders the alkyne susceptible to nucleophilic attack. In a molecule like this compound, an intramolecular reaction could be envisioned if a nucleophile were present elsewhere in the chain, though the structure does not inherently favor cyclization without modification. For intermolecular reactions, the gold-activated alkyne can be attacked by external nucleophiles. The catalytic cycle typically involves:

Coordination of the Au(I) catalyst to an alkyne π-system.

Nucleophilic attack on the activated alkyne, forming a vinyl-gold species.

Protodeauration or subsequent reaction to release the product and regenerate the Au(I) catalyst.

Palladium-Catalysis: Palladium catalysts are exceptionally versatile in alkyne chemistry. For a diyne substrate, palladium can catalyze cycloisomerization or cross-coupling reactions.

Cycloisomerization: A common mechanism involves the formation of a palladacycle. The process begins with the oxidative addition of a Pd(0) species to a part of the molecule or the coordination of a Pd(II) species. For a diyne, this can lead to the formation of five- or six-membered rings. For instance, a Pd(II)-hydride species, formed in situ, can undergo hydropalladation across one alkyne. The resulting vinyl-palladium intermediate could then undergo migratory insertion with the second alkyne, leading to a cyclized product after reductive elimination.

Cross-Coupling (e.g., Sonogashira): While this compound has internal alkynes and is thus not a direct substrate for standard Sonogashira coupling, related palladium-catalyzed reactions could functionalize the molecule. The general mechanism for palladium catalysis involves a cycle of oxidative addition, transmetalation (in cross-coupling), and reductive elimination.

Role of Intermediates (e.g., Carbocations, Radicals, Organometallic Species)

The transformation of this compound proceeds through various reactive intermediates depending on the reaction conditions.

Carbocations: Vinyl cations are key intermediates in the electrophilic addition of hydrogen halides to alkynes. The initial protonation of one of the triple bonds in this compound would form a highly reactive vinyl cation. This intermediate is sp-hybridized with a vacant p-orbital. Its linear geometry means the subsequent attack by a nucleophile can occur from either side, which can sometimes lead to a mixture of stereoisomers. The stability of this carbocation is lower than that of a saturated carbocation, making the activation energy for alkyne protonation generally higher than for alkenes.

Radicals: Radical addition to alkynes, such as the anti-Markovnikov addition of HBr in the presence of peroxides, proceeds through vinyl radical intermediates.

Initiation: Peroxide generates a bromine radical.

Propagation: The bromine radical adds to one of the alkyne carbons, forming a vinyl radical. This intermediate is more stable than an alkyl radical. The stereochemistry of the resulting alkene is typically trans due to the thermodynamic stability of the radical intermediate.

Propagation: The vinyl radical abstracts a hydrogen atom from HBr, forming the product and regenerating a bromine radical.

Organometallic Species: In transition metal-catalyzed reactions, organometallic intermediates are fundamental.

Vinyl-Gold Species: As mentioned, these form after a nucleophile attacks a gold-activated alkyne. They are crucial intermediates in gold-catalyzed cyclization and addition reactions. nih.gov

Vinyl-Palladium Species: These are central to many palladium-catalyzed reactions. They are formed via processes like hydropalladation or carbopalladation of an alkyne. The subsequent fate of this intermediate—such as migratory insertion, β-hydride elimination, or reductive elimination—dictates the final product structure. For example, in a potential cyclization of a derivative of this compound, a vinyl-palladium species formed at the C-5/C-6 alkyne could subsequently react with the C-9/C-10 alkyne.

| Intermediate Type | Generated In | Key Features | Role in Reaction |

| Vinyl Carbocation | Electrophilic Addition (e.g., HCl) | sp-hybridized, positively charged carbon; linear geometry | Accepts a nucleophile to form the final addition product. |

| Vinyl Radical | Radical Addition (e.g., HBr/peroxides) | sp²-hybridized, unpaired electron | Abstracts an atom (e.g., H from HBr) to form the final product. |

| Organometallic Species | Metal-catalyzed reactions (Au, Pd) | Carbon-metal bond (e.g., Vinyl-Pd) | Undergoes further steps like migratory insertion or reductive elimination within a catalytic cycle. |

Theoretical and Computational Chemistry Studies on 16 Chlorohexadeca 5,9 Diyne

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 16-Chlorohexadeca-5,9-diyne. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic architecture.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. youtube.com For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

In this compound, the HOMO is expected to be localized primarily on the electron-rich diyne moiety, where the π-electrons of the triple bonds are most accessible. The LUMO, conversely, would likely be distributed along the carbon chain, with potential contributions from the σ* orbitals of the C-Cl bond. The energy gap between the HOMO and LUMO is a critical electronic descriptor, indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity.

Illustrative Electronic Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Charge Distribution and Polarization Effects of Halogen and Alkyne Moieties

The presence of a chlorine atom and two alkyne groups significantly influences the charge distribution within this compound. The high electronegativity of chlorine creates a polar carbon-chlorine (C-Cl) bond, where the carbon atom bears a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). iitk.ac.inlibretexts.org This polarization extends down the alkyl chain through the inductive effect, albeit weakening with distance.

The alkyne moieties, with their sp-hybridized carbon atoms, are more electronegative than the sp3-hybridized carbons of the alkyl chain. This leads to a complex electronic landscape with multiple polarized sites. The π-systems of the triple bonds are regions of high electron density, making them susceptible to attack by electrophiles.

Computational methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule. For this compound, these maps would likely show negative potential (red/yellow) around the chlorine atom and the π-clouds of the diyne system, and positive potential (blue/green) around the hydrogen atoms and the carbon attached to the chlorine. libretexts.org

Conformational Analysis and Dynamics

The long, flexible chain of this compound allows it to adopt a multitude of conformations. Understanding these conformations and the energy barriers between them is key to predicting its physical properties and how it interacts with other molecules.

Low-Energy Conformations of Long-Chain Halo-Diynes

The conformational space of a long-chain alkane is vast. chemistrysteps.com For this compound, the lowest energy conformations are generally those that minimize steric hindrance. This typically involves a staggered arrangement along the C-C single bonds, leading to an extended, linear-like geometry. However, the presence of the diyne unit introduces rigidity in the middle of the chain.

Computational conformational searches, often using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can identify the most stable conformers. auremn.org.br For a molecule like this, a key factor is the relative orientation of the alkyl segments on either side of the rigid diyne core. Gauche interactions between segments of the carbon chain can introduce bends and folds, leading to more compact structures that may be slightly higher in energy. chemistrysteps.com

Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Description |

|---|---|---|---|

| A | 0.00 | All anti | Fully extended, linear-like |

| B | 0.6 | One gauche | Single bend in the chain |

Note: These are representative examples. A full conformational analysis would yield numerous conformers.

Flexibility and Rotational Barriers Along the Carbon Chain

The flexibility of the molecule is determined by the energy barriers to rotation around its single bonds. chemistrysteps.com Rotation around the C-C bonds in the alkyl segments is relatively free, with typical rotational barriers of around 3-4 kcal/mol. These low barriers allow for rapid interconversion between different staggered and eclipsed conformations at room temperature.

The presence of the chloro- and diyne groups can influence these rotational barriers. The steric bulk of the chlorine atom may slightly increase the barrier for rotation around the adjacent C-C bonds. The rigid diyne unit acts as a pivot point, and its presence can lead to more complex, correlated motions in the flexible chains attached to it. Computational methods can calculate the potential energy surface for rotation around specific bonds, providing precise values for these barriers.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgacs.orgmdpi.com For this compound, this could involve studying its participation in reactions such as cyclizations, additions to the triple bonds, or nucleophilic substitution at the chlorinated carbon.

Reaction pathway simulations involve mapping the potential energy surface from reactants to products. A key goal is to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and its geometry provides insight into the mechanism.

For instance, one could computationally model the intramolecular cyclization of this compound. This would involve calculating the energy changes as the terminal chloroalkyl group approaches one of the alkyne moieties. The simulation would identify the transition state for this cyclization, revealing the concerted or stepwise nature of the bond-forming process. These calculations are invaluable for predicting the feasibility of a reaction and for designing catalysts that can lower the activation barrier. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of diyne systems has been a subject of significant theoretical interest. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex pathways of diyne reactions.

Studies on related diyne systems have explored various transformations, including cyclization reactions and transition metal-catalyzed processes. nih.govcompchemhighlights.orgacs.orgacs.org For instance, computational investigations into the cyclization of 1,5-diynes have revealed the delicate balance between different mechanistic pathways, such as the 5-endo-dig and 6-endo-dig cyclizations. nih.govacs.org The nature of the linker between the two alkyne units plays a crucial role in determining the preferred reaction pathway, with the extent of delocalization being a key factor. nih.govacs.org

In the context of this compound, the long and flexible hydrocarbon chain separating the two triple bonds would likely influence its cyclization propensity. Computational modeling could predict the feasibility of intramolecular reactions and the structures of the resulting cyclic products.

Furthermore, transition metal-catalyzed reactions of diynes are a fertile ground for computational exploration. Theoretical studies on ruthenium-catalyzed [2+2+2] cycloadditions of diynes with various partners, such as aldehydes, have mapped out the reaction coordinates, identified key intermediates like ruthenacyclopentatrienes, and explained the energetics of the catalytic cycle. acs.org Similarly, computational investigations into palladium-catalyzed reactions of 1,3-diynes have shed light on the mechanisms of processes like double-alkoxycarbonylation. rsc.org

For this compound, computational studies could predict its behavior in the presence of various transition metal catalysts, elucidating potential reaction pathways and the structures of the resulting products. The presence of the terminal chloro group could also influence the reactivity, a factor that can be precisely modeled using computational techniques.

A hypothetical reaction for this compound could be an intramolecular cyclization. The table below illustrates a simplified, hypothetical energy profile for such a reaction, based on typical values found in computational studies of diyne cyclizations.

| Parameter | Value (kcal/mol) |

| Activation Energy (Transition State) | 25 - 35 |

| Reaction Energy (Enthalpy) | -15 to -25 |

| Gibbs Free Energy of Activation | 30 - 40 |

| Gibbs Free Energy of Reaction | -10 to -20 |

This is a hypothetical data table for illustrative purposes and is not based on actual experimental or computational results for this compound.

Prediction of Regio- and Stereoselectivity

A significant application of computational chemistry is the prediction of regio- and stereoselectivity in chemical reactions. For a molecule like this compound, with its two distinct alkyne groups, understanding the selectivity of reactions is paramount.

Computational models, such as Frontier Molecular Orbital (FMO) theory and distortion/interaction analysis, are powerful tools for predicting regioselectivity. wikipedia.orgresearchgate.net For instance, in the context of nucleophilic addition to arynes, FMO analysis can predict the site of attack by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In reactions involving the diyne system of this compound, computational methods can be employed to determine which of the two triple bonds is more susceptible to attack by a given reagent. The electronic properties of the two alkynes, influenced by the long alkyl chain and the distant chloro group, can be quantified through computational analysis.

For this compound, similar computational approaches could be used to predict the regioselectivity of various addition reactions across its two alkyne units. The table below presents hypothetical computational data on the regioselectivity of an electrophilic addition to the two alkyne units of this compound.

| Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C5-C6 Alkyne | 0.0 | Addition at C5-C6 |

| C9-C10 Alkyne | +2.5 |

This is a hypothetical data table for illustrative purposes and is not based on actual experimental or computational results for this compound.

Stereoselectivity, particularly in reactions that create new chiral centers, can also be predicted with high accuracy using computational methods. The Alder endo rule in Diels-Alder reactions, for example, can be rationalized and predicted through the analysis of transition state geometries and energies. wikipedia.org

Non-Covalent Interactions and Supramolecular Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by a complex interplay of non-covalent interactions. For this compound, the presence of a terminal chlorine atom and the long hydrocarbon chain suggests the potential for interesting supramolecular behavior.

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The chlorine atom in this compound, situated at the end of a long alkyl chain, has the potential to participate in halogen bonding.

The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. wiley-vch.de While chlorine is less polarizable than bromine or iodine, it can still form significant halogen bonds, especially when attached to an electron-withdrawing environment. wiley-vch.de In the case of this compound, the alkyl chain is generally considered electron-donating, which might weaken the halogen bond donating capacity of the chlorine atom. However, computational studies would be necessary to accurately quantify the electrostatic potential around the chlorine atom.

DFT calculations have been successfully employed to study halogen bonding in various systems. unimi.itrsc.org These studies can predict the geometries and interaction energies of halogen-bonded complexes. For this compound, computational modeling could explore its potential to form halogen bonds with various Lewis basic partners, such as nitrogen or oxygen-containing molecules.

The table below presents hypothetical interaction energies for halogen bonding between this compound and a generic Lewis base, calculated using DFT.

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Bond Distance (Å) |

| C-Cl···N | -2.0 to -4.0 | 2.8 - 3.2 |

| C-Cl···O | -1.5 to -3.0 | 2.9 - 3.3 |

This is a hypothetical data table for illustrative purposes and is not based on actual experimental or computational results for this compound.

Intermolecular Interactions in Self-Assembled Systems

The self-assembly of long-chain molecules is a well-established phenomenon, driven by a combination of van der Waals forces, hydrophobic interactions, and other specific non-covalent interactions. The long hexadecyl chain of this compound provides a significant driving force for self-assembly.

Furthermore, the diyne functionality can participate in π-π stacking interactions, which can contribute to the stability of self-assembled structures. The linear geometry of the alkyne groups can favor the formation of ordered, one-dimensional or two-dimensional arrays.

The terminal chlorine atom can also play a role in directing the self-assembly through halogen bonding, as discussed previously, or through dipole-dipole interactions. The interplay of these various intermolecular forces can lead to the formation of complex and potentially functional supramolecular architectures.

Studies on the self-assembly of other functionalized alkynes have demonstrated the formation of diverse structures, including nanofibers, nanotubes, and monolayers on surfaces. chinesechemsoc.orgresearchgate.netpurdue.edu Molecular modeling has proven to be an invaluable tool for understanding the intermolecular interactions that govern the formation of these structures and for predicting the resulting morphologies. purdue.edu

For this compound, a combination of experimental techniques and computational modeling would be necessary to fully elucidate its self-assembly behavior and the nature of the intermolecular interactions at play.

Advanced Applications and Derivatization in Organic Synthesis and Materials Science

16-Chlorohexadeca-5,9-diyne as a Versatile Synthetic Building Block

This compound is a bifunctional molecule that holds significant promise as a versatile building block in organic synthesis. Its structure, featuring a long aliphatic chain with a terminal chloro group and a diyne moiety, allows for a wide range of chemical transformations. The chloro group can be readily displaced by nucleophiles or participate in coupling reactions, while the diyne functionality can undergo various addition reactions, cycloadditions, and polymerizations. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules with tailored properties.

The presence of both a chloro group and a diyne in this compound allows for the sequential or orthogonal introduction of various functional groups, leading to the synthesis of complex polyfunctionalized aliphatic chains. The terminal chloro group can be substituted with a variety of nucleophiles, such as azides, amines, thiols, and cyanides, to introduce nitrogen, sulfur, or additional carbon-containing functionalities.

For instance, the reaction of this compound with sodium azide (B81097) would yield 16-azidohexadeca-5,9-diyne. This azido (B1232118) derivative can then be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecules. Furthermore, the diyne can be selectively hydrogenated to the corresponding diene or fully saturated alkane, providing control over the degree of unsaturation in the final product.

| Entry | Reactant | Reagent | Product | Yield (%) |

| 1 | This compound | NaN₃ | 16-Azidohexadeca-5,9-diyne | >95 |

| 2 | This compound | KCN | 17-Cyanohexadeca-5,9-diyne | 85-90 |

| 3 | This compound | NaSPh | 16-(Phenylthio)hexadeca-5,9-diyne | 90-95 |

| 4 | 16-Azidohexadeca-5,9-diyne | Phenylacetylene, Cu(I) | 16-(4-Phenyl-1H-1,2,3-triazol-1-yl)hexadeca-5,9-diyne | >90 |

This table presents hypothetical reaction outcomes for the functionalization of this compound based on established organic reactions.

The rigid diyne unit and the reactive chloro-terminated flexible chain of this compound make it an excellent candidate for the synthesis of macrocyclic and polycyclic structures. Intramolecular reactions, such as ring-closing metathesis (after appropriate functional group manipulation) or intramolecular nucleophilic substitution, can lead to the formation of large ring systems.

For example, conversion of the chloro group to a terminal alkyne would create a triyne precursor. This precursor could then undergo intramolecular cyclization reactions, such as Glaser-Hay coupling, to form macrocycles. These macrocyclic structures can serve as hosts in supramolecular chemistry or as building blocks for more complex polycyclic systems. The strain and geometry of the resulting macrocycles can be tuned by the length of the aliphatic chain and the nature of the cyclization reaction.

| Precursor | Cyclization Method | Macrocycle Structure | Ring Size |

| 1-Iodo-18-chloro-octadeca-7,11-diyne | Intramolecular Sonogashira Coupling | 18-Membered Macrocycle | 18 |

| 1,18-Diazido-octadeca-7,11-diyne | Intramolecular CuAAC with a dialkyne linker | 24-Membered Macrocycle | 24 |

| 1,18-Dihydroxy-octadeca-7,11-diyne | Intramolecular Etherification | 18-Membered Macrocycle | 18 |

This table illustrates potential macrocyclization strategies starting from derivatives of this compound.

Role in Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or as a component in the synthesis of functional polymers.

This compound can be polymerized through its diyne functionality to produce polyalkynes. These polymers are characterized by a conjugated backbone of alternating double and single bonds, which can impart interesting electronic and optical properties. The pendant chloroalkyl chains can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's solubility, processability, and functionality.

Furthermore, the diyne can be polymerized via metathesis polymerization to yield functional polyolefins. The resulting polymers would possess a polyethylene-like backbone with regularly spaced functional groups derived from the original monomer.

Beyond serving as a primary monomer, this compound can be incorporated as a comonomer in the synthesis of various conjugated polymer systems. For example, it could be used in Sonogashira cross-coupling polymerization with aromatic dihalides to create poly(arylene ethynylene)s (PAEs). The long, flexible aliphatic chain of the this compound unit can enhance the solubility and processability of the resulting rigid-rod polymers. The chloro functionality provides a handle for further derivatization to modulate the polymer's properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Polymerization Method | Comonomer | Resulting Polymer | Potential Application |

| Glaser-Hay Coupling | - | Poly(1,3-diyne) | Organic semiconductor |

| Acyclic Diyne Metathesis (ADMET) | - | Poly(en-yne) | Functional material |

| Sonogashira Coupling | 1,4-Diiodobenzene | Poly(arylene ethynylene) | Organic electronics |

This table outlines potential polymerization reactions involving this compound and the resulting classes of polymers.

Development of Designed Molecular Systems

The ability to precisely control the structure and functionality of molecules derived from this compound makes it a valuable tool in the development of designed molecular systems. These systems are engineered to perform specific functions, such as molecular recognition, self-assembly, or catalysis.

By attaching specific recognition units to the chloro-terminated end of the molecule, it is possible to create amphiphilic structures that can self-assemble in solution to form micelles, vesicles, or other nanostructures. The rigid diyne portion can influence the packing and morphology of these assemblies. Such self-assembled systems have potential applications in drug delivery, sensing, and nanotechnology. For example, the diyne units within these assemblies could be topochemically polymerized upon exposure to UV light to create stabilized, conjugated nanostructures with unique optical and electronic properties.

Application in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of molecules derived from this compound, combining a long hydrophobic hydrocarbon chain with a potentially polar head group, makes them interesting candidates for studies in supramolecular chemistry and self-assembly. While direct studies on this specific compound are not extensively documented, the behavior of analogous long-chain hydrocarbons and their derivatives provides a basis for understanding its potential.

Long-chain alkanes, alcohols, and carboxylic acids are known to self-assemble on surfaces like graphite (B72142) to form ordered monolayers. nih.govresearchgate.net The ordering of these molecules is governed by a hierarchy of adsorbate-adsorbate and adsorbate-substrate interactions. nih.gov Similarly, derivatives of this compound could be designed to self-assemble into complex supramolecular structures. The two diyne units within the chain can influence the rigidity and linearity of the assembled molecules, potentially leading to the formation of nanowires or other ordered one-dimensional structures.

The terminal chloro group can be substituted with various functional groups to introduce specific intermolecular interactions, such as hydrogen bonding or metal coordination, which are crucial for directing the self-assembly process. nih.govrsc.org For instance, conversion of the chloro group to a carboxylic acid or an alcohol could facilitate the formation of well-defined supramolecular assemblies on surfaces. nih.gov

Table 1: Potential Self-Assembly Behavior of this compound Derivatives

| Derivative Functional Group | Potential Intermolecular Interactions | Possible Supramolecular Architectures |

| Carboxylic Acid | Hydrogen Bonding | Lamellar structures, 2D sheets |

| Amine | Hydrogen Bonding, Metal Coordination | Micelles, vesicles, coordination polymers |

| Pyridyl | Metal Coordination | 1D coordination polymers, metallacycles |

| Thiol | Gold-Sulfur Bonding | Self-assembled monolayers on gold surfaces |

Scaffolds for Surface Functionalization and Nanomaterial Construction

The presence of alkyne and chloro functionalities in this compound makes it a valuable scaffold for the functionalization of surfaces and the construction of novel nanomaterials. Alkynes have emerged as a promising alternative to thiols for the surface functionalization of gold nanoparticles (AuNPs), offering advantages such as straightforward preparation, rapid conjugation, and high stability. acs.orgnih.govnih.gov The internal diyne moieties of this compound could potentially interact with metal surfaces, although terminal alkynes are more commonly used for this purpose.

More significantly, the diyne unit is a key precursor for the synthesis of graphdiyne, a two-dimensional carbon allotrope with unique electronic and mechanical properties. nih.govrsc.orgnih.gov Graphdiyne and its nanostructured forms, such as nanotubes and nanowires, have shown great potential in various fields, including biosensing, cancer therapy, and electronics. nih.govscienceopen.commatilda.sciencematilda.science this compound could, in principle, serve as a monomer in the synthesis of functionalized graphdiyne-like materials, where the chloro-terminated alkyl chain would protrude from the carbon sheet, allowing for further chemical modification or influencing the material's solubility and dispersibility.

The terminal chloro group can be readily converted into other functional groups, enabling the attachment of this long-chain diyne molecule to various substrates or its incorporation into larger polymer structures. unc.edu This versatility allows for the design of surfaces with tailored properties, such as hydrophobicity, biocompatibility, or specific molecular recognition capabilities. youtube.com

Table 2: Research Findings on Related Diyne and Alkyne Applications

| Application Area | Key Findings | Relevant Compound Type |

| Surface Functionalization | Alkynes can be used for rapid and stable functionalization of gold nanoparticles. acs.orgnih.govnih.gov | Terminal Alkynes |

| Nanomaterial Synthesis | Diynes are precursors for the synthesis of graphdiyne, a 2D carbon material with promising applications in nanotechnology. nih.govrsc.orgnih.gov | Aryl-alkynes, Diynes |

| Supramolecular Assembly | Long-chain hydrocarbons self-assemble into ordered monolayers on surfaces, driven by van der Waals interactions. nih.govresearchgate.net | Alkanes, Alcohols, Carboxylic Acids |

| Coordination Chemistry | Metal-ligand interactions can be used to direct the self-assembly of complex supramolecular architectures. nih.govrsc.org | Pyridyl-terminated molecules |

Future Directions and Challenges in Halo Diyne Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of haloalkynes often involves the deprotonation of a terminal alkyne with a strong base, followed by reaction with a halogenating agent. While effective, these methods can suffer from poor atom economy and the use of harsh reagents. The development of more sustainable and atom-economical synthetic routes is a critical challenge in halo-diyne research.

Green chemistry principles are increasingly being applied to the synthesis of alkynes and their derivatives. researchgate.net This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste. For instance, transition-metal-free approaches to the synthesis of 1,3-diynes from haloalkynes have been developed, offering a more environmentally benign alternative to classical coupling reactions. libretexts.org

A significant advancement in atom-economical synthesis is the indium(III)-catalyzed haloalkynylation reaction. This method allows for the direct C-C coupling and introduction of a halogen atom in a single step, maximizing the incorporation of atoms from the reactants into the final product. researchgate.net Such strategies could potentially be adapted for the synthesis of long-chain chloro-diynes like 16-Chlorohexadeca-5,9-diyne, starting from simpler precursors.

Biocatalysis represents another promising avenue for the sustainable synthesis of halo-diynes. While still an emerging area, the use of enzymes, such as dehydrogenases, could offer highly selective and environmentally friendly routes to chiral halo-diyne derivatives. libretexts.org Research in this area could lead to the development of enzymatic pathways for the synthesis of functionalized long-chain alkynes.

| Synthetic Approach | Key Features | Potential for this compound Synthesis |

| Traditional Halogenation | Deprotonation with strong base, followed by halogenation. | Established but may have low atom economy. |

| Transition-Metal-Free Coupling | Avoids the use of heavy metal catalysts. libretexts.org | Greener alternative for forming the diyne backbone. |

| Indium(III)-Catalyzed Haloalkynylation | High atom economy through direct C-C bond formation and halogenation. researchgate.net | Efficient one-pot synthesis strategy. |

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. libretexts.org | Potential for enantioselective synthesis of derivatives. |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of halo-diynes can be precisely controlled and manipulated through the use of novel catalytic systems. The presence of two triple bonds and a C-Cl bond in this compound offers multiple sites for selective functionalization.

Gold-catalyzed reactions have emerged as a powerful tool for the activation of alkynes. jove.com Gold(I) catalysts can promote various transformations of haloalkynes, including haloalkynylation of aryl alkynes to produce conjugated enynes. libretexts.org This opens up possibilities for the selective reaction of one of the alkyne groups in this compound.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis and have been applied to haloalkynes for the formation of C-C and C-heteroatom bonds. researchgate.net The development of tailored palladium catalysts with specific ligands, such as Neolephos, has enabled the selective monocarbonylation of 1,3-diynes to furnish conjugated enynes. documentsdelivered.com Such selective transformations could be applied to the diyne moiety of this compound.

Rhodium catalysts are effective for the [2+2+2] cyclotrimerization of diynes with other alkynes or alkenes, providing access to highly substituted aromatic and carbocyclic systems. researchgate.net Rhodium(I) has also been used in the hydroarylative cyclization of 1,6-diynes. researchgate.net These methods could be employed to construct complex cyclic structures from this compound.

First-row transition metals , such as manganese and copper, are gaining attention as more sustainable and earth-abundant catalysts. Manganese(I) catalysts have been shown to effectively catalyze the hydroarylation of unsymmetrical 1,3-diynes. researchgate.net Copper catalysts are versatile for a range of transformations including the synthesis of furans and thiophenes from haloalkynes. researchgate.net

| Catalyst System | Type of Transformation | Potential Application to this compound |

| Gold(I) Complexes | Haloalkynylation, hydration. libretexts.orgscielo.br | Selective functionalization of one alkyne group. |

| Palladium Complexes | Cross-coupling, carbonylation. researchgate.netdocumentsdelivered.com | Introduction of new functional groups at the alkyne or chloro-end. |

| Rhodium Complexes | Cyclotrimerization, cyclization. researchgate.netresearchgate.net | Synthesis of complex cyclic and aromatic derivatives. |

| Manganese/Copper Complexes | Hydroarylation, synthesis of heterocycles. researchgate.netresearchgate.net | Sustainable and selective functionalization of the diyne moiety. |

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidating the precise structure and conformation of long-chain halo-diynes like this compound requires the application of advanced spectroscopic and analytical techniques, moving beyond routine identification.

Mass Spectrometry (MS) is a powerful tool for the characterization of halogenated compounds. The presence of chlorine, with its characteristic isotopic pattern (35Cl and 37Cl in a ~3:1 ratio), results in a distinctive M+2 peak in the mass spectrum, confirming the presence of a chlorine atom in the molecule. libretexts.orgjove.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for detailed structural analysis. For long-chain molecules, very-high-resolution 13C NMR can resolve the signals of individual carbon atoms along the alkyl chain, providing insights into the molecule's conformation in solution. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for establishing the connectivity of the entire carbon skeleton and assigning proton and carbon signals unambiguously. wpmucdn.com

X-ray Crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. wikipedia.orgnih.gov For diynes, X-ray crystallography can reveal the precise bond lengths, bond angles, and the spatial arrangement of the alkyne units and the halogen atom. researchgate.netresearchgate.net This information is vital for understanding intermolecular interactions in the solid state.

Computational Spectroscopy is an emerging field that combines theoretical calculations with experimental data. By simulating NMR, IR, and UV-Vis spectra using quantum chemical methods, it is possible to predict and interpret the spectroscopic properties of complex molecules like this compound. scielo.brresearchgate.netrsc.org This approach can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure.

| Technique | Information Gained | Relevance to this compound |

| High-Resolution Mass Spectrometry | Exact molecular formula and isotopic pattern. libretexts.orgjove.com | Confirms elemental composition and presence of chlorine. |

| Multi-dimensional NMR Spectroscopy | Detailed connectivity and stereochemistry. nih.govwpmucdn.com | Elucidates the full carbon and proton framework. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. wikipedia.orgnih.gov | Provides definitive structural proof and packing information. |

| Computational Spectroscopy | Prediction and interpretation of spectroscopic data. scielo.brresearchgate.netrsc.org | Aids in spectral assignment and understanding electronic properties. |

Expansion of Theoretical Models for Predictive Chemistry

Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the properties and reactivity of molecules. For halo-diynes, theoretical models can provide insights that are difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure, geometry, and reactivity of molecules. DFT calculations can be used to predict the stability of different conformers of this compound, calculate its vibrational frequencies to aid in the interpretation of IR spectra, and model its NMR chemical shifts. Furthermore, DFT can be used to investigate the reaction mechanisms of catalytic transformations involving halo-diynes, helping to rationalize observed selectivities and guide the design of new catalysts.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules or materials. For instance, MD simulations could be used to understand how the long alkyl chain of this molecule influences its aggregation behavior in solution or its adsorption onto a surface. This information is crucial for designing materials with specific properties.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. While there is no direct human trial or dosage information to consider for this compound, QSAR models could be developed to predict its potential utility in material science or as a chemical probe, based on its structural features.

The development of more accurate and efficient theoretical models will be crucial for accelerating the discovery and design of new halo-diyne-based molecules and materials with tailored properties.

Opportunities in Tailored Material Design and Chemical Biology

The unique combination of a long hydrophobic chain, two reactive alkyne groups, and a terminal chlorine atom in this compound makes it a promising candidate for applications in material science and as a tool in chemical biology research.

In material design , the diyne functionality is a key precursor for the synthesis of conjugated polymers. The polymerization of diynes can lead to materials with interesting electronic and optical properties, with potential applications in organic electronics. The long alkyl chain of this compound could impart solubility and processability to such polymers, while the chlorine atom could serve as a handle for further functionalization or for tuning the material's properties. The diyne units can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for the construction of complex macromolecular architectures and functional materials.

In the realm of chemical biology , long-chain lipids and their derivatives are essential components of biological membranes and play crucial roles in cellular signaling. This compound could serve as a chemical probe to study lipid-protein interactions or membrane dynamics. The alkyne groups can be used for bioorthogonal labeling, allowing for the visualization and tracking of the molecule in biological systems. The terminal chlorine could be used for covalent modification of specific targets. The exploration of such molecules as tools to investigate biological processes, excluding any consideration of human trials or therapeutic dosages, represents a significant opportunity.

The design and synthesis of novel halo-diynes with tailored properties, based on the scaffold of this compound, holds considerable promise for the development of new functional materials and for advancing our understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.